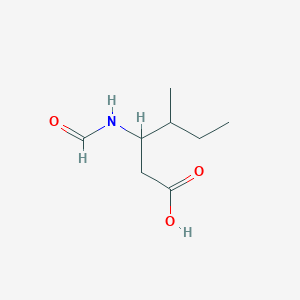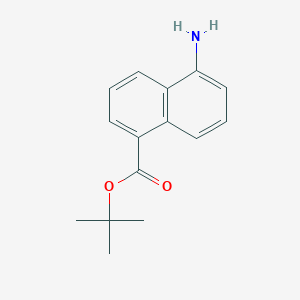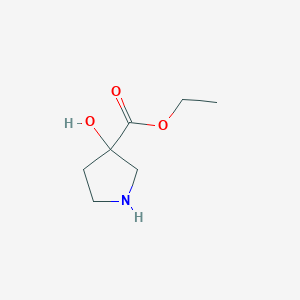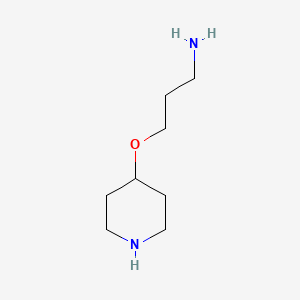![molecular formula C12H13NO4 B13514548 rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative
Métodos De Preparación
The synthesis of rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common synthetic route includes the reaction of a cyclopropane precursor with benzyloxycarbonyl chloride under basic conditions to introduce the benzyloxycarbonyl group. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Análisis De Reacciones Químicas
rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
Similar compounds to rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents. For example:
- rac-(1R,3S)-3-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylic acid
- rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
These compounds share similar structural features but differ in the position and nature of the substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10-/m1/s1 |
Clave InChI |
YVDRLUVVYKRYEB-NXEZZACHSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)





![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)

![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
